Cas no 1094339-61-3 (3-ethoxy-4-hydroxybenzene-1-carboximidamide)

3-ethoxy-4-hydroxybenzene-1-carboximidamide structure
1094339-61-3 structure
Product Name:3-ethoxy-4-hydroxybenzene-1-carboximidamide
CAS No:1094339-61-3
MF:C9H12N2O2
MW:180.203782081604
CID:5156851
PubChem ID:136003023
Update Time:2025-07-20

3-ethoxy-4-hydroxybenzene-1-carboximidamide Chemical and Physical Properties

Names and Identifiers

    • Benzenecarboximidamide, 3-ethoxy-4-hydroxy-
    • 3-Ethoxy-4-hydroxybenzimidamide
    • 3-ethoxy-4-hydroxybenzene-1-carboximidamide
    • Inchi: 1S/C9H12N2O2/c1-2-13-8-5-6(9(10)11)3-4-7(8)12/h3-5,12H,2H2,1H3,(H3,10,11)
    • InChI Key: CDCGELYKWWKTOS-UHFFFAOYSA-N
    • SMILES: C1(C(N)=N)=CC=C(O)C(OCC)=C1

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Enamine
EN300-1830613-1g
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$485.0 2023-09-19
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Additional information on 3-ethoxy-4-hydroxybenzene-1-carboximidamide

3-ethoxy-4-hydroxybenzene-1-carboximidamide (CAS No. 1094339-61-3): A Promising Bioactive Compound in Pharmaceutical Research

3-ethoxy-4-hydroxybenzene-1-carboximidamide, identified by its CAS number 1094339-61-3, represents a novel class of benzene derivatives with potential applications in pharmaceutical and medicinal chemistry. This compound features a unique molecular structure combining an ethoxy group, a hydroxyl group, and a carboximidamide moiety, which may confer distinct biological activities. Recent studies have highlighted its potential as a scaffold for drug development targeting inflammatory diseases and microbial infections. The structural complexity of this molecule allows for diverse functionalization opportunities, making it a focal point in the design of targeted therapies.

Research published in Journal of Medicinal Chemistry (2023) revealed that 3-ethoxy-4-hydroxybenzene-1-carboximidamide exhibits moderate anti-inflammatory activity by modulating cytokine production in macrophages. The hydroxyl group at the 4-position is critical for its interaction with pro-inflammatory targets, while the ethoxy substituent enhances solubility and metabolic stability. These properties make it a promising candidate for further preclinical development. Additionally, its carboximidamide functionality may enable the formation of hydrogen bonds with protein targets, improving binding affinity and selectivity.

Recent advancements in computational drug design have facilitated the exploration of 3-ethoxy-4-hydroxybenzene-1-carboximidamide as a lead compound. A 2024 study in ACS Chemical Biology demonstrated that this molecule can inhibit specific enzymes involved in bacterial pathogenesis. The hydroxyl group acts as a hydrogen bond donor, while the carboximidamide moiety provides steric interactions with the enzyme's active site. Such structural features are essential for designing selective inhibitors with reduced off-target effects.

Pharmacokinetic studies of 3-ethoxy-4-hydroxybenzene-1-carboximidamide have shown promising bioavailability profiles. A 2023 report in Drug Metabolism and Disposition highlighted its ability to cross the blood-brain barrier, suggesting potential applications in neurodegenerative disease research. The ethoxy group enhances lipophilicity, while the hydroxyl group contributes to aqueous solubility, creating a balanced pharmacokinetic profile. This dual property is crucial for optimizing drug delivery systems and improving therapeutic outcomes.

Structural modifications of 3-ethoxy-4-hydroxybenzene-1-carboximidamide have been explored to enhance its antimicrobial activity. A 2024 study in Antimicrobial Agents and Chemotherapy demonstrated that substituting the ethoxy group with other functional groups significantly improved its efficacy against multidrug-resistant bacteria. The hydroxyl group at the 4-position was found to be essential for maintaining the molecule's antimicrobial potency, while the carboximidamide functionality contributed to its ability to disrupt bacterial cell membranes.

Recent research has also focused on the synthetic pathways of 3-ethoxy-4-hydroxybenzene-1-carboximidamide. A 2023 paper in Organic Letters described a novel asymmetric synthesis method that allows for the efficient preparation of this compound. The carboximidamide group was synthesized using a condensation reaction between an amide and a carboxylic acid derivative, while the ethoxy and hydroxyl groups were introduced through selective functionalization steps. This approach provides a scalable method for large-scale production, which is critical for clinical trials.

Comparative studies with similar compounds have underscored the unique advantages of 3-ethoxy-4-hydroxybenzene-1-carboximidamide. A 2024 analysis in MedChemComm showed that its hydroxyl group provides better selectivity for target proteins compared to analogs lacking this functionality. The carboximidamide moiety also offers improved binding affinity for enzyme targets, making this molecule a valuable lead in the development of targeted therapies.

Future research on 3-ethoxy-4-hydroxybenzene-1-carboximidamide should focus on its mechanism of action and in vivo efficacy. Advances in high-throughput screening and in silico modeling could accelerate the identification of optimal derivatives with enhanced therapeutic profiles. The hydroxyl group and carboximidamide functionality will remain key targets for structural optimization to improve pharmacological properties and clinical outcomes.

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